molecular formula C25H23N7O2 B6564574 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxyacetamide CAS No. 1006276-53-4

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxyacetamide

カタログ番号: B6564574
CAS番号: 1006276-53-4
分子量: 453.5 g/mol
InChIキー: XMFUJNFSKDIMOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule is substituted at the 1-position of the pyrazolopyrimidine ring with a 2,4-dimethylphenyl group, introducing steric bulk and lipophilicity. A methyl group at the 3-position of the pyrazole ring and a phenoxyacetamide side chain at the 5-position further modulate its physicochemical and binding properties.

特性

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O2/c1-16-9-10-21(17(2)11-16)31-24-20(13-28-31)25(27-15-26-24)32-22(12-18(3)30-32)29-23(33)14-34-19-7-5-4-6-8-19/h4-13,15H,14H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFUJNFSKDIMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)COC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Molecular Formula (if available) Notable Properties/Applications References
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl; 3-methylpyrazole; phenoxyacetamide Not provided Presumed kinase inhibition (inferred)
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl; 4-ethoxybenzamide C28H27N7O2 (inferred) Higher lipophilicity due to ethoxy group
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine-pyrazole Phenyl; thieno-pyrimidine fusion Not provided Enhanced electronic properties (sulfur atom)
Example 33 () Pyrazolo[3,4-d]pyrimidine-chromenone 3-Methylpyrazole; chromen-4-one; fluorophenyl Not provided Kinase inhibition (patented)
Example 52 () Pyrazolo[3,4-d]pyrimidine-sulfonamide 4-Amino; benzenesulfonamide; fluorophenyl Not provided High molecular weight (579.1 g/mol)

Substituent Effects on Activity and Solubility

  • Aryl Group Variations: The target compound’s 2,4-dimethylphenyl group (vs. The 4-methyl group in ’s compound introduces symmetry, which could improve crystallinity . Phenoxyacetamide vs.
  • Core Modifications: Replacing pyrazolo[3,4-d]pyrimidine with thieno[3,2-d]pyrimidine (as in ) introduces a sulfur atom, altering electron distribution and possibly improving binding to cysteine-rich kinase domains. Chromenone-linked derivatives (e.g., ) exhibit extended conjugation, likely targeting ATP-binding pockets in kinases.

Pharmacological Implications

  • Kinase Inhibition: Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., ) are frequently explored as kinase inhibitors. The phenoxyacetamide group in the target compound could mimic ATP’s adenine ring, competing for binding.
  • Selectivity : The 2,4-dimethylphenyl group may confer selectivity over analogs with para-substituted aryl groups (e.g., 4-methylphenyl in ), which could alter binding pocket interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。